Angiogenin, specifically methionyl-(-1)-angiogenin, is a significant protein that exhibits both angiogenic and ribonucleolytic activities. It is categorized as a member of the ribonuclease family, primarily involved in promoting blood vessel formation and influencing cellular growth through its enzymatic functions. Methionyl-(-1)-angiogenin is distinguished by its N-terminal methionine residue, which can affect its biological activity and stability.
Angiogenin is primarily produced in the liver and secreted into the bloodstream. It has been isolated from various human tissues, indicating its widespread expression across different cell types. The protein can also be synthesized using recombinant DNA technology, particularly through expression systems such as Escherichia coli .
The synthesis of methionyl-(-1)-angiogenin can be achieved through recombinant DNA technology. A synthetic gene encoding the protein is inserted into a vector for expression in Escherichia coli. The modified E. coli strain utilizes a trp promoter to facilitate the production of the protein. Following expression, the protein is typically isolated in an insoluble form and purified using techniques such as cation-exchange chromatography and reversed-phase high-performance liquid chromatography (HPLC) .
The purification process involves several steps:
Methionyl-(-1)-angiogenin has a complex three-dimensional structure characterized by several key features:
The molecular weight of methionyl-(-1)-angiogenin is approximately 14 kDa, and it consists of 125 amino acids. Its structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate detailed conformational characteristics .
Methionyl-(-1)-angiogenin participates in various biochemical reactions:
The enzymatic activity of methionyl-(-1)-angiogenin can be measured using assays that assess RNA degradation or cell proliferation in vitro. For instance, treatment with increasing concentrations of methionyl-(-1)-angiogenin has been shown to inhibit protein synthesis in cell-free systems .
The mechanism by which methionyl-(-1)-angiogenin exerts its effects involves several steps:
Studies have demonstrated that methionyl-(-1)-angiogenin increases the number of actively transcribing rDNA units through epigenetic mechanisms involving histone acetylation and methylation .
Methionyl-(-1)-angiogenin is a soluble protein under physiological conditions. Its solubility can be influenced by factors such as pH and ionic strength.
The chemical properties include:
Relevant data indicates that its activity can be modulated by environmental conditions, which may affect its therapeutic applications .
Methionyl-(-1)-angiogenin has several important applications in scientific research:
Angiogenin (ANG), initially isolated in 1985 from HT-29 human colon adenocarcinoma cell conditioned media, was identified through its capacity to induce blood vessel formation in experimental models [2] [4]. Despite sharing 65% sequence homology with pancreatic ribonuclease A (RNase A), ANG exhibits a substantially reduced (~10⁵–10⁶ fold) ribonucleolytic activity toward conventional RNA substrates [2] [4]. This functional divergence, coupled with its unique biological role in angiogenesis, led to its classification as RNase 5 within the vertebrate-specific RNase A superfamily [1] [6]. The designation highlights its distinct evolutionary trajectory and functional specialization compared to digestive RNases. ANG's RNase activity, although weak, is indispensable for its angiogenic function, as mutagenesis of catalytic residues (e.g., His114) ablates both enzymatic and biological activities [4].
The primary translation product of the human ANG gene is a 147-amino acid pre-protein comprising a 24-residue N-terminal signal peptide and a 123-amino acid mature polypeptide (14.4 kDa) [4] [6]. The methionyl-(-1) variant refers to the precursor form retaining the initiator methionine prior to signal peptide cleavage. Upon translocation into the endoplasmic reticulum, the signal peptide is proteolytically removed, generating the mature secreted form commencing with residue Q-1 (Gln) [4].
Table 1: Key Structural Features of Mature Angiogenin
Feature | Description | Functional Significance |
---|---|---|
Length | 123 amino acids | Mature secreted form after signal peptide removal |
Disulfide Bonds | Cys26-Cys81, Cys39-Cys92, Cys57-Cys107 | Stabilizes the kidney-shaped tertiary structure; essential for stability and function |
Catalytic Triad | His13, Lys40, His114 | Mediates ribonucleolytic activity; essential for angiogenesis |
Receptor Binding Site | Residues 58-70 (loop region) | Binds cell surface receptors (e.g., plexin-B2) enabling cellular uptake |
Nuclear Localization Signal (NLS) | Residues 31-35 (Ile-Arg-Arg-Arg-Gln) | Directs nuclear/nucleolar translocation after endocytosis |
Gln117 Position | Obstructs pyrimidine binding site | Explains low ribonucleolytic activity; mutation increases RNase activity [4] |
The mature ANG structure adopts a characteristic "kidney-shaped" fold stabilized by three conserved disulfide bonds (Cys26-Cys81, Cys39-Cys92, Cys57-Cys107), distinguishing it from RNase A which possesses four disulfide bonds [4]. A critical structural determinant of its weak enzymatic activity is Gln117, which hydrogen bonds with Thr44, sterically hindering the pyrimidine base-binding pocket essential for efficient RNA cleavage [4]. Mutation of Gln117 significantly enhances RNase activity but disrupts angiogenic function, underscoring the necessity of precisely tuned enzymatic potency. While glycosylation is not a major PTM for ANG, its interaction with cellular ligands like actin and cell surface proteoglycans modulates its localization and activity [1].
ANG genes exhibit a complex evolutionary pattern characterized by deep conservation across vertebrates alongside episodes of rapid, lineage-specific diversification driven by positive selection. Primate ANG displays strong signatures of positive diversifying selection, with 15 amino acid sites identified under significant selective pressure (dN/dS >1) [6]. These sites cluster in functional regions:
Table 2: Evolutionary Dynamics of Angiogenin
Evolutionary Feature | Observation | Implication |
---|---|---|
Primate Positive Selection | 15 sites under significant diversifying selection (dN/dS >1) | Adaptive evolution likely driven by host-pathogen interactions or angiogenesis fine-tuning |
Type I Sites (Radical Changes) | Sites 31, 32, 34, 52, 66 (≥6 radical property changes) | Major functional impact; e.g., site 66 (receptor binding loop) highly variable |
Type II Sites (Moderate Changes) | Sites 58, 60, 62, 64, 76, 80, 113, 117, 122 | Subtler modulation of structure/function |
Conservation Paradox | 8/15 positively selected sites are conserved in broader RNase A superfamily | Suggests selection acts on ANG-specific functions, not permissive structural positions |
Rodent Gene Expansion | Multiple ANG paralogs in mice (6 genes, 3 pseudogenes) and rats (2 genes) | Species-specific adaptation possibly related to reproductive biology or immunity |
Conserved Functional Domains | Catalytic triad (H13, K40, H114), key disulfides, core structural elements | Maintenance of ribonucleolytic fold and essential angiogenic machinery |
This pattern suggests adaptive evolution targeting ANG's specific functions—angiogenesis, potential immune roles (antimicrobial/antiviral activity), or coevolution with interacting partners [6]. While most mammals possess a single ANG gene, significant species-specific duplications occurred in rodents (e.g., 6 ANG genes/pseudogenes in mouse) [6]. In contrast, primates generally retain a single functional ANG gene, with rare pseudogenization events (e.g., Pygathrix nemaeus) [6]. Despite positive selection, core structural elements—the catalytic triad residues (His13, Lys40, His114), the three critical disulfide bonds, and the overall fold—remain highly conserved, ensuring preservation of its fundamental ribonucleolytic and cell-penetrating capacities essential for angiogenesis [1] [4] [6].
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